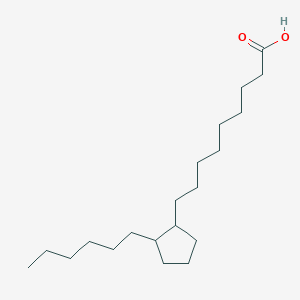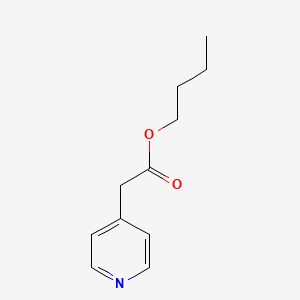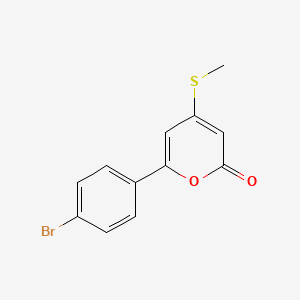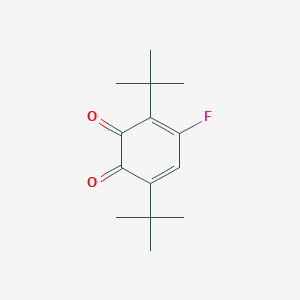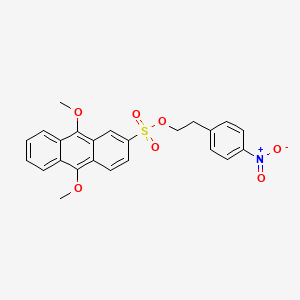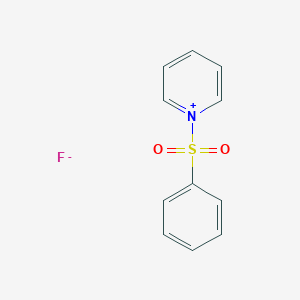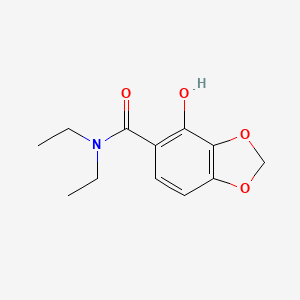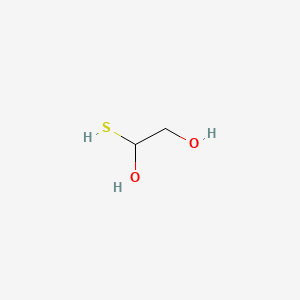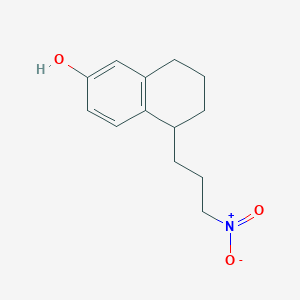
5-(3-Nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound characterized by a nitropropyl group attached to a tetrahydronaphthalen-2-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the nitration of a suitable precursor followed by a series of reduction and substitution reactions. One common method involves the nitration of 5,6,7,8-tetrahydronaphthalen-2-ol using nitric acid in the presence of sulfuric acid to introduce the nitro group. This is followed by the reduction of the nitro group to an amine, which is then alkylated with 3-chloropropanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
5-(3-Nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitropropanal
- 3-Nitropropanol
- 3-Nitropropylbenzene
Uniqueness
5-(3-Nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to its tetrahydronaphthalen-2-ol backbone, which imparts specific chemical and physical properties
Properties
CAS No. |
136859-09-1 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-(3-nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C13H17NO3/c15-12-6-7-13-10(5-2-8-14(16)17)3-1-4-11(13)9-12/h6-7,9-10,15H,1-5,8H2 |
InChI Key |
MNPVILFMWDQVAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)O)CCC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


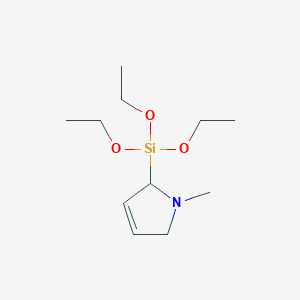
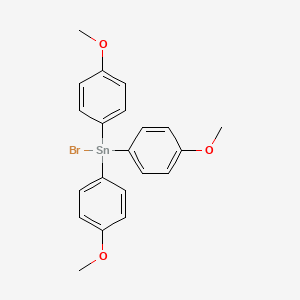
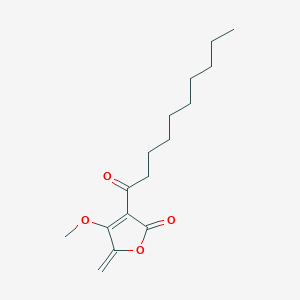
![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
